molecular formula C13H16N2 B100526 AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-9-METHYL- CAS No. 15918-89-5

AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-9-METHYL-

Cat. No. B100526
CAS RN: 15918-89-5
M. Wt: 200.28 g/mol
InChI Key: FVLVZXBWCQAPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been investigated for its potential as a modulator of the dopamine system. It has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer.

Mechanism Of Action

The mechanism of action of azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- is not fully understood. However, studies have suggested that this compound may act as a modulator of the dopamine system by inhibiting the reuptake of dopamine. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- can have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may have implications for the treatment of various neurological disorders. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- in lab experiments is its potential as a modulator of the dopamine system. This makes it a useful tool for studying the effects of dopamine on various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl-. One area of research could be the development of new methods for synthesizing this compound. Another area of research could be the investigation of its potential as a treatment for various neurological and inflammatory disorders. Additionally, further studies could be conducted to better understand its mechanism of action and its potential toxicity.

Synthesis Methods

Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- can be synthesized using various methods. One of the most common methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1-bromo-2-methylcyclohexane in the presence of potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl-.

properties

CAS RN

15918-89-5

Product Name

AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-9-METHYL-

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

9-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

InChI

InChI=1S/C13H16N2/c1-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12/h2-3,8,14-15H,4-7H2,1H3

InChI Key

FVLVZXBWCQAPAT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=C2CCNCC3

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNCC3

Other CAS RN

15918-89-5

synonyms

1,2,3,4,5,6-Hexahydro-9-methylazepino[4,5-b]indole

Origin of Product

United States

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